molecular formula C16H15NO6 B2962802 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate CAS No. 380191-77-5

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate

Cat. No.: B2962802
CAS No.: 380191-77-5
M. Wt: 317.297
InChI Key: UEZVFOFZESYCKL-UHFFFAOYSA-N
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Description

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate is a synthetic organic compound featuring a furan-2-carboxylate ester linked to a 2-oxoethylamine moiety substituted with a 4-ethoxycarbonylphenyl group. This compound is of interest in medicinal chemistry for its structural hybridity, combining aromatic and amide functionalities that are common in drug design .

Properties

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-2-21-15(19)11-5-7-12(8-6-11)17-14(18)10-23-16(20)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZVFOFZESYCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate (CAS No. 562793-73-1) is a derivative of furan and phenylamine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H17N1O5C_{15}H_{17}N_{1}O_{5}. The compound features a furan ring, an ethoxycarbonyl group, and an amino group, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity. For example, thiazole derivatives have shown promising antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with some compounds demonstrating lower IC50 values than traditional antibiotics like ampicillin and streptomycin .

CompoundTarget BacteriaIC50 (μM)
Thiazole Derivative AE. coli0.040
Thiazole Derivative BS. aureus0.008

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For instance, thiazole-bearing molecules have been investigated for their ability to induce apoptosis in cancer cells. Some derivatives demonstrated IC50 values as low as 1.61μg/mL1.61\,\mu g/mL, indicating strong cytotoxicity against specific cancer cell lines .

A notable study examined the structure-activity relationship (SAR) of thiazole derivatives, revealing that substituents on the phenyl ring significantly influence their anticancer efficacy. Compounds with electron-donating groups showed enhanced activity against cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cell death in bacteria .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical pathway for anticancer agents. Compounds that activate caspases or disrupt mitochondrial function are particularly effective .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.

Case Studies

  • Antibacterial Activity : A study conducted on novel thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on similar structures .
  • Cytotoxicity in Cancer Models : Research involving benzo[b]furan derivatives showed significant antiproliferative effects across various human cancer cell lines, suggesting that compounds with structural similarities may also exhibit favorable anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name & CAS No. Key Structural Features Molecular Formula Molecular Weight Potential Applications/Notes References
Target compound Ethoxycarbonylphenyl group, furan-2-carboxylate ester, 2-oxoethylamide linkage Not explicitly provided - Likely explored for bioactivity due to amide and ester functionalities. -
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate (6154-45-6) Hydrazono linkage, 4-ethylphenyl group, furan-2-carboxylate C22H19N3O5 405.4 Hydrazone group may confer chelation properties; potential antimicrobial or anticancer agent.
[2-(4-Fluorophenyl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate (502886-01-3) Quinoline core, 4-fluorophenyl group, furan-2-carboxylate C23H15FN2O4 402.4 Quinoline moiety suggests antimalarial or kinase inhibition activity; fluorine enhances lipophilicity.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (923226-70-4) Thiazole ring, 3-methoxybenzyl group, furan-2-carboxamide C18H17N3O4S 371.4 Thiazole core common in antivirals or anti-inflammatories; methoxy group modulates solubility.
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoate (437726-10-8) Sulfamoyl group, 4-fluorophenyl, furan-2-ylmethylamine C21H18FN3O6S 459.4 Sulfonamide functionality typical in enzyme inhibitors (e.g., carbonic anhydrase).
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate (566893-71-8) Chloro/fluoro substituents, dimethoxybenzene, furan-2-carbonylamino C23H19ClFN2O7 514.9 Halogenation increases electronegativity; dimethoxy groups may enhance binding to aromatic receptors.

Key Structural and Functional Differences

Core Heterocycles

  • Target compound : Contains a furan ring and a phenyl group.
  • Thiazole derivatives (e.g., CAS 923226-70-4): Introduce a sulfur-containing thiazole ring, which is prevalent in antimicrobial agents .

Functional Group Modifications

  • Ethoxycarbonyl vs. Halogens : The ethoxycarbonyl group in the target compound may improve metabolic stability compared to halogenated derivatives (e.g., CAS 566893-71-8), which are more resistant to enzymatic degradation but may pose toxicity risks .
  • Sulfamoyl vs.

Molecular Weight and Solubility

  • Lower molecular weight compounds (e.g., CAS 923226-70-4 at 371.4 g/mol) may exhibit better bioavailability, whereas heavier derivatives (e.g., CAS 566893-71-8 at 514.9 g/mol) could face solubility challenges .

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